molecular formula C12H9N5O2 B5740821 6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium

Cat. No.: B5740821
M. Wt: 255.23 g/mol
InChI Key: FENKWMQFUACZHL-UHFFFAOYSA-N
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Description

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium is a heterocyclic compound that features a unique triazole and benzoxadiazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-17-10-7-6-9-11(15-19-14-9)12(10)13-16(17)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKWMQFUACZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](N(N=C2C3=NON=C31)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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